molecular formula C20H18N2O3S2 B2761746 N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-ethylsulfonylbenzamide CAS No. 898422-85-0

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-ethylsulfonylbenzamide

Katalognummer B2761746
CAS-Nummer: 898422-85-0
Molekulargewicht: 398.5
InChI-Schlüssel: LNYGVIWJHRVICV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung



  • N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-ethylsulfonylbenzamide is a chemical compound with a unique structure.

  • It has potential applications in fields such as medicinal chemistry and material science.





  • Synthesis Analysis



    • The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid.

    • Further reactions yield the final derivatives.





  • Molecular Structure Analysis



    • The molecular formula is C19H16N2OS2 .

    • The compound contains a benzothiazole ring and an ethylsulfonyl group.

    • Crystal structures show the arrangement of atoms in the solid state.





  • Chemical Reactions Analysis



    • The compound can undergo various reactions, including diazo-coupling, Knoevenagel condensation, and molecular hybridization techniques.

    • These reactions can lead to the formation of diverse derivatives.





  • Physical And Chemical Properties Analysis



    • The compound’s physical properties include solubility, melting point, and stability.

    • Chemical properties relate to its reactivity, functional groups, and interactions.




  • Wissenschaftliche Forschungsanwendungen

    Cardiac Electrophysiological Activity

    Research on similar N-substituted benzamide derivatives indicates their potential in cardiac electrophysiology. Compounds in this category have shown potency in vitro comparable to certain class III agents used in clinical trials for cardiac applications (Morgan et al., 1990).

    Anticancer Properties

    Several studies have focused on the anticancer properties of benzothiazole derivatives. For instance, research on new benzothiazole acylhydrazones highlights their promising anticancer activities against various cancer cell lines, such as glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma (Osmaniye et al., 2018). Another study on N-1,3-benzothiazol-2-ylbenzamide derivatives shows significant antiproliferative activity and proapoptotic effects, particularly against breast cancer cell lines (Corbo et al., 2016).

    Antibacterial and Antifungal Activities

    Certain benzothiazole derivatives have been synthesized and tested for their antibacterial and antifungal properties. These compounds have shown potent activities, suggesting their potential use in antimicrobial treatments (Chaudhary et al., 2011).

    Anticonvulsant and Sedative-Hypnotic Activities

    Research has also been conducted on 4-thiazolidinone derivatives as agonists of benzodiazepine receptors. These compounds demonstrated considerable anticonvulsant activity and did not impair learning and memory, indicating potential use in neurological disorders (Faizi et al., 2017).

    Safety And Hazards



    • Safety data should be obtained from reliable sources.

    • Consider toxicity, handling precautions, and environmental impact.




  • Zukünftige Richtungen



    • Investigate its potential as a drug candidate or material.

    • Explore modifications for enhanced properties.




    Eigenschaften

    IUPAC Name

    N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-ethylsulfonylbenzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H18N2O3S2/c1-2-27(24,25)17-10-6-5-9-15(17)19(23)22-20-21-18-14-8-4-3-7-13(14)11-12-16(18)26-20/h3-10H,2,11-12H2,1H3,(H,21,22,23)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LNYGVIWJHRVICV-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H18N2O3S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    398.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-ethylsulfonylbenzamide

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.